molecular formula C21H21NO4 B13806926 2-Methyl-5-(oxiranylmethoxy)-1-phenyl-1H-indole-3-carboxylic acid ethyl ester CAS No. 76410-18-9

2-Methyl-5-(oxiranylmethoxy)-1-phenyl-1H-indole-3-carboxylic acid ethyl ester

Cat. No.: B13806926
CAS No.: 76410-18-9
M. Wt: 351.4 g/mol
InChI Key: BHHSMTHNBZAXQA-UHFFFAOYSA-N
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Description

2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rates. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxiranylmethoxy-1-phenyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its oxiranylmethoxy group, in particular, may contribute to its unique reactivity and interactions with biological targets .

Properties

CAS No.

76410-18-9

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 2-methyl-5-(oxiran-2-ylmethoxy)-1-phenylindole-3-carboxylate

InChI

InChI=1S/C21H21NO4/c1-3-24-21(23)20-14(2)22(15-7-5-4-6-8-15)19-10-9-16(11-18(19)20)25-12-17-13-26-17/h4-11,17H,3,12-13H2,1-2H3

InChI Key

BHHSMTHNBZAXQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3CO3)C4=CC=CC=C4)C

Origin of Product

United States

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